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Compound of Interest

Compound Name: (S)-Ethyl 2-(tosyloxy)propanoate

Cat. No.: B1337916 Get Quote

(S)-Ethyl 2-(tosyloxy)propanoate: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-Ethyl 2-(tosyloxy)propanoate is a chiral organic compound of significant interest in

synthetic chemistry, particularly in the development of pharmaceuticals and other biologically

active molecules. Its utility stems from the presence of a tosylate group, an excellent leaving

group, attached to a chiral propanoate backbone. This guide provides a comprehensive

overview of its chemical and physical properties, a detailed experimental protocol for its

synthesis, its characteristic reactivity, and its applications in asymmetric synthesis.

Chemical and Physical Properties
(S)-Ethyl 2-(tosyloxy)propanoate is a sulfonate ester that serves as a key intermediate in

organic synthesis. The following tables summarize its known properties.

Table 1: General and Chemical Properties
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Property Value Reference

IUPAC Name

ethyl (2S)-2-(4-

methylphenyl)sulfonyloxypropa

noate

MuseChem

Synonyms
L-ethyl p-toluenesulfonyl

lactate
Google Patents[1]

CAS Number 57057-80-4 ChemicalBook[2]

Molecular Formula C₁₂H₁₆O₅S ChemicalBook[2]

Molecular Weight 272.32 g/mol ChemicalBook[2]

SMILES C--INVALID-LINK--C(OCC)=O BLDpharm

InChIKey
SNLMUZGICZJWKN-

JTQLQIEISA-N
MuseChem

Purity Typically ≥95% MuseChem

Table 2: Physical Properties
Property Value Reference

Boiling Point 382–386 °C (760mmHg) Google Patents[1]

Melting Point Data not available

Density Data not available

Appearance
Data not available (expected to

be an oil or solid)

Storage
Sealed in a dry place at room

temperature
BLDpharm

Spectroscopic Data
While a dedicated public spectrum for (S)-Ethyl 2-(tosyloxy)propanoate is not readily

available, the expected spectroscopic features can be inferred from its structure and data for

analogous compounds.
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¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a

quartet), the methyl group on the propanoate backbone (a doublet), the methine proton (a

quartet), the aromatic protons of the tosyl group (two doublets), and the methyl group on the

tosyl ring (a singlet).

¹³C NMR: Signals would correspond to the carbons of the ethyl group, the propanoate

backbone, and the tosyl group.

IR Spectroscopy: Characteristic peaks would include strong S=O stretching bands (around

1350 and 1175 cm⁻¹), a C=O stretch for the ester (around 1740 cm⁻¹), and C-O stretching

bands.

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic

fragmentation patterns for the loss of the tosylate group and parts of the ethyl propanoate

moiety.

Synthesis of (S)-Ethyl 2-(tosyloxy)propanoate
(S)-Ethyl 2-(tosyloxy)propanoate is synthesized from the readily available chiral starting

material, (S)-ethyl lactate, by reaction with p-toluenesulfonyl chloride (TsCl). The hydroxyl

group of the ethyl lactate acts as a nucleophile, attacking the electrophilic sulfur atom of the

tosyl chloride.[3] This reaction is typically carried out in the presence of a base, such as

pyridine or an inorganic base, to neutralize the HCl byproduct.[4]

Experimental Protocol: Tosylation of (S)-Ethyl Lactate
This protocol is adapted from a general method for the synthesis of L-ethyl p-toluenesulfonyl

lactate.[1]

Materials:

(S)-Ethyl lactate (Pfansteihl ethyl ester)

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

Sodium hydroxide (NaOH)

Anhydrous sodium sulfate or magnesium sulfate
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Toluene

Water

Procedure:

To a four-necked reaction flask (500 mL) equipped with a stirrer, add p-toluenesulfonyl

chloride (75 g), anhydrous sodium sulfate (8 g), sodium hydroxide (20 g), and toluene (250

mL).[1]

Cool the stirred mixture to 0 °C using an ice bath.[1]

Slowly add (S)-ethyl lactate (53 g) dropwise over a period of 3 hours, maintaining the

temperature at or below 3 °C.[1]

After the addition is complete, continue stirring the mixture at 3 °C for an additional 3 hours.

[1]

Following the insulation period, add 100 mL of water to the reaction mixture.[1]

Stir for 10 minutes to allow for phase separation.[1]

Transfer the mixture to a separatory funnel and separate the aqueous layer.

The upper organic layer, containing the product, is subjected to vacuum distillation to remove

the toluene solvent.[1]

The remaining product is obtained as L-ethyl p-toluenesulfonyl lactate.[1]

Safety Precautions:

The reaction should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Tosyl chloride is corrosive and moisture-sensitive.

Below is a diagram illustrating the synthesis workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patents.google.com/patent/CN103755602A/en
https://patents.google.com/patent/CN103755602A/en
https://patents.google.com/patent/CN103755602A/en
https://patents.google.com/patent/CN103755602A/en
https://patents.google.com/patent/CN103755602A/en
https://patents.google.com/patent/CN103755602A/en
https://patents.google.com/patent/CN103755602A/en
https://patents.google.com/patent/CN103755602A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of (S)-Ethyl 2-(tosyloxy)propanoate

Reactants

Reaction Conditions

(S)-Ethyl Lactate

(S)-Ethyl 2-(tosyloxy)propanoate

+

p-Toluenesulfonyl Chloride

+

Base (e.g., NaOH)

Solvent (e.g., Toluene)

Temperature (0-3 °C)

Click to download full resolution via product page

Caption: Workflow for the synthesis of (S)-Ethyl 2-(tosyloxy)propanoate.

Reactivity and Applications in Drug Development
The primary utility of (S)-Ethyl 2-(tosyloxy)propanoate lies in its role as a chiral building block

in asymmetric synthesis.[5] The tosylate group is an excellent leaving group, making the C2

position of the propanoate chain highly susceptible to nucleophilic attack.[3]

This reactivity is particularly valuable in Sₙ2 reactions, where the incoming nucleophile attacks

the stereocenter, leading to an inversion of configuration.[4] This allows for the controlled

introduction of a wide variety of functional groups with a predictable stereochemical outcome.

The stereochemistry of the starting alcohol is preserved during the formation of the tosylate,

and inversion occurs in the subsequent substitution step.[6]
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The ability to construct specific stereoisomers is critical in drug development, as different

enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities.

[7] Chiral intermediates like (S)-Ethyl 2-(tosyloxy)propanoate are therefore essential for the

synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[8]

The following diagram illustrates the general reactivity of (S)-Ethyl 2-(tosyloxy)propanoate in

a nucleophilic substitution reaction.

General Reactivity in SN2 Reactions

(S)-Ethyl 2-(tosyloxy)propanoate

(R)-Product (Inversion of Stereochemistry)

Nucleophile (Nu⁻)
+

Tosylate Anion (TsO⁻)
+

Click to download full resolution via product page

Caption: Nucleophilic substitution (Sₙ2) reaction of (S)-Ethyl 2-(tosyloxy)propanoate.

Safety and Handling
(S)-Ethyl 2-(tosyloxy)propanoate should be handled with care in a laboratory setting.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion
(S)-Ethyl 2-(tosyloxy)propanoate is a valuable chiral intermediate in organic synthesis. Its

well-defined stereochemistry and the presence of a highly reactive tosylate leaving group make

it an important tool for the construction of complex, enantiomerically pure molecules,

particularly in the field of drug discovery and development. Proper handling and an

understanding of its reactivity are essential for its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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